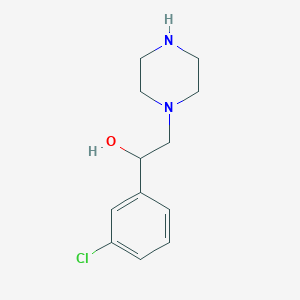

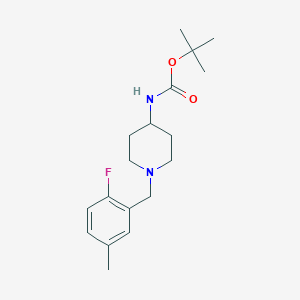

1-(3-Chlorophenyl)-2-piperazin-1-ylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can be detected as a primary urinary metabolite of the antidepressant drug trazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(3-chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .Applications De Recherche Scientifique

Synthesis and Anticancer Applications Research has explored the synthesis of piperazine derivatives for their anticancer and antituberculosis activities. For instance, a study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating significant anticancer and antituberculosis properties against specific cell lines and bacterial strains, respectively (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014). This indicates the potential of chlorophenyl piperazine derivatives in developing therapeutic agents against cancer and tuberculosis.

Antifungal and Physicochemical Studies Compounds with a piperazine backbone have been investigated for their antifungal properties and solubility characteristics. A study on a novel potential antifungal compound from the 1,2,4-triazole class, featuring piperazine and chlorophenyl groups, highlighted its solubility in various solvents and its physicochemical properties, providing insights into its biological application potential (T. Volkova, I. Levshin, G. Perlovich, 2020).

Synthesis Methodologies Research into the synthesis of chlorophenyl piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, provides valuable methodologies for creating pharmaceutical intermediates, which could be applied to synthesize 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol for specific scientific applications (Z. Quan, 2006).

Electronic and Molecular Properties A study focusing on the structural, electronic, molecular, and biological properties of a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, utilized theoretical and experimental approaches to analyze its properties. Such investigations provide a foundation for understanding how 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol might interact with biological systems and its potential applications in drug development (Muzzaffar A Bhat et al., 2018).

Mécanisme D'action

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Indole derivatives, which are structurally similar to 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

It is known that piperazine derivatives interact with their targets to exert their effects . The interaction of 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol with its targets would likely result in changes at the molecular level, influencing cellular processes.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to 1-(3-chlorophenyl)-2-piperazin-1-ylethanol, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that piperazine derivatives are metabolized in the liver .

Result of Action

It is known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .

Safety and Hazards

According to the safety data sheet, 1-(3-Chlorophenyl)-piperazine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-piperazin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPDEPWCYKMDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)

![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)

![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)